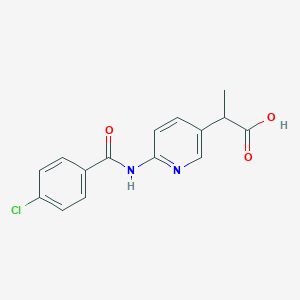
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a chlorobenzamido group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid typically involves the following steps:
Formation of the Chlorobenzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form the chlorobenzamido intermediate.
Coupling with Pyridine Derivative: The chlorobenzamido intermediate is then coupled with a pyridine derivative under suitable conditions to form the desired product.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorobenzamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: This compound is structurally similar but lacks the chlorobenzamido group.
4-Pyridinepropionic acid: Another similar compound with a different substitution pattern on the pyridine ring.
3-Phosphonopropionic acid: This compound contains a phosphonic acid group instead of the propanoic acid moiety.
Uniqueness
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid is unique due to the presence of the chlorobenzamido group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-[6-[(4-chlorobenzoyl)amino]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H13ClN2O3/c1-9(15(20)21)11-4-7-13(17-8-11)18-14(19)10-2-5-12(16)6-3-10/h2-9H,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
QKIAYOOFQUICAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
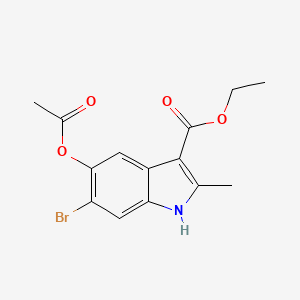
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
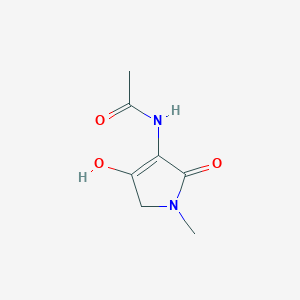
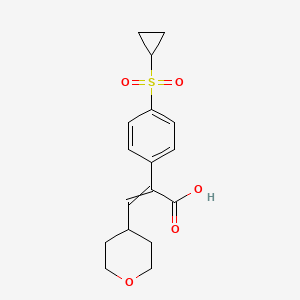
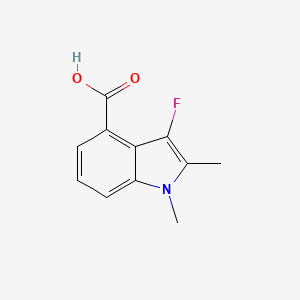
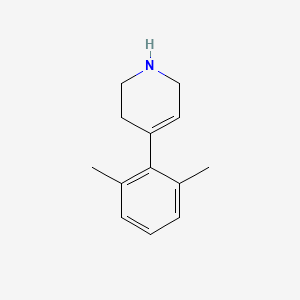


![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
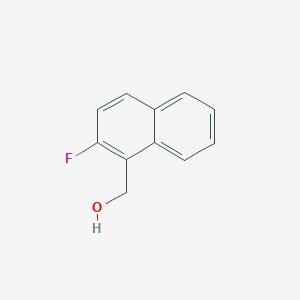
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
